![molecular formula C21H20N4 B3035386 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile CAS No. 320418-30-2](/img/structure/B3035386.png)
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile
Overview
Description
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (DEDPC) is a heterocyclic organic compound that has a wide range of applications in chemical synthesis and scientific research. It is an important intermediate in the synthesis of many drugs, dyes, and pigments. DEDPC has also been used in the synthesis of some polymers, such as polyurethanes and polyamides. Additionally, DEDPC has been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of drugs.
Scientific Research Applications
Organic Synthesis
This compound is used in the preparation of other organic compounds. For instance, it is used in the synthesis of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione using aqueous methylamine as a reagent .
Optoelectronic Devices
The compound exhibits interesting optoelectronic properties, making it suitable for use in optoelectronic devices. It has been studied for its potential in metal–organic semiconductor diodes .
Organic Light Emitting Diodes (OLEDs)
The compound and its derivatives have been widely applied as electroluminescence and hole transport materials in OLEDs . These materials have a wide application in electrical, electronic, optical, optoelectronic, and photonic technology due to their crystal structure, optoelectronic properties, panel displays, and lighting applications .
Solar Cells
The compound’s multifunctional and amorphous properties offer the possibilities to develop active materials for organic photovoltaic diodes and solar cells with charge transport and isotropic optical properties .
Nanostructure Film Dopant
The compound is used as a dopant of nanostructure film, increasing carrier concentration .
Liquid Scintillators
The compound has potential applications in the fabrication of liquid scintillators .
Mechanism of Action
Target of Action
It is structurally similar to 4-aminoquinolines like chloroquine and amodiaquine , which are known to target the heme molecule in the malaria parasite .
Mode of Action
For instance, chloroquine is known to interfere with the parasite’s metabolism by inhibiting the detoxification of heme, a toxic byproduct of hemoglobin digestion .
Biochemical Pathways
4-aminoquinolines like chloroquine are known to disrupt the heme detoxification pathway in malaria parasites . This leads to an accumulation of toxic heme, which is lethal to the parasite.
Pharmacokinetics
4-aminoquinolines like chloroquine and amodiaquine are known for their excellent absorption and wide distribution in the body . They are metabolized in the liver and excreted through the kidneys .
Result of Action
Based on its structural similarity to 4-aminoquinolines, it may lead to the death of parasites by disrupting their metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
properties
IUPAC Name |
4-(diethylamino)-2,6-diphenylpyrimidine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-3-25(4-2)21-18(15-22)19(16-11-7-5-8-12-16)23-20(24-21)17-13-9-6-10-14-17/h5-14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQKVORVVRFOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208329 | |
Record name | 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |
CAS RN |
320418-30-2 | |
Record name | 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320418-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.